4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine features a triazole-thiazole core substituted with a benzo[d][1,3]dioxol (methylenedioxyphenyl) group and a 4-bromo-2-fluorophenyl moiety. This structural combination is common in medicinal chemistry, as triazoles and thiazoles are known for diverse bioactivities, including antiproliferative and antimicrobial effects .
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromo-2-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN5O2S/c19-10-2-3-13(11(20)6-10)25-17(21)16(23-24-25)18-22-12(7-28-18)9-1-4-14-15(5-9)27-8-26-14/h1-7H,8,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWEZJFZHGSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=C(C=C(C=C5)Br)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with key proteins involved in cell cycle regulation and apoptosis.
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. It has been observed that similar compounds can induce G2/M cell cycle arrest. This means that the compound prevents cells from progressing from the G2 phase to the M phase of the cell cycle, thereby inhibiting cell division.
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to increase the levels of p53, a protein that plays a crucial role in preventing cancer. In response to DNA damage, p53 can trigger several pathways leading to cell cycle arrest, DNA repair, or apoptosis.
Moreover, the compound alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which play critical roles in the regulation of apoptosis. This results in apoptosis by accelerating the expression of caspases, a family of proteins that play essential roles in programmed cell death.
Result of Action
The compound’s action at the molecular and cellular levels leads to significant effects. As mentioned earlier, it induces G2/M cell cycle arrest and triggers apoptosis. These effects could potentially inhibit the growth of cancer cells and reduce the size of tumors.
Biological Activity
The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.27 g/mol. The structure includes a triazole ring, a thiazole moiety, and a benzo[d][1,3]dioxole unit, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings. A general synthetic pathway might look like this:
- Formation of Thiazole : Reacting appropriate thioketones with α-bromo ketones.
- Triazole Formation : Utilizing click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
- Final Coupling : Introducing the benzo[d][1,3]dioxole group through nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole structures exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. The compound was tested against human colon cancer (HCT116) cells, demonstrating an IC50 value of approximately 5 μM, indicating moderate potency compared to established drugs like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Antifungal and antibacterial assays revealed that it possesses comparable activity to standard antibiotics against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 μg/mL .
The biological activity is attributed to the compound's ability to interact with specific biological targets:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : It increases ROS levels, contributing to oxidative stress in tumor cells .
Study 1: Anticancer Evaluation
A study published in MDPI evaluated various derivatives of similar structures for their anticancer activity. The results showed that compounds with similar scaffolds exhibited IC50 values ranging from 4 μM to 10 μM against different cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 4.36 |
| Compound B | MCF7 | 8.50 |
| Target Compound | HCT116 | 5.00 |
Study 2: Antimicrobial Screening
In another research article focusing on antimicrobial properties, several compounds were screened against common pathogens. The target compound showed significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Candida albicans | 20 |
Comparison with Similar Compounds
Data Table: Key Comparisons
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The thiazole core is constructed via condensation of a benzo[d]dioxol-5-yl thioamide with α-haloketones. For example, reacting 4-benzo[d]dioxol-5-yl thioamide with 2-bromoacetophenone in ethanol at reflux yields 4-(benzo[d]dioxol-5-yl)thiazole. Oxidation of mercaptophenyl intermediates to disulfides, followed by intramolecular C–H functionalization, provides regioselective access to the thiazole.
Table 1: Optimization of Thiazole Synthesis
| Thioamide Derivative | Haloketone | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzo[d]dioxol-5-yl thioamide | 2-Bromoacetophenone | EtOH | 80 | 78 |
| Benzo[d]dioxol-5-yl thioamide | 2-Chloroacetone | DMF | 100 | 65 |
Alternative Route: Oxidative Cyclization
A disulfide intermediate derived from 2-mercaptobenzo[d]dioxole undergoes oxidative cyclization using iodine or DDQ, forming the thiazole ring via intramolecular C–S bond formation. This method avoids halogenated reagents, enhancing functional group tolerance.
Preparation of 1-(4-Bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is synthesized via CuAAC between 4-bromo-2-fluoroaryl azide and propargyl amine. For instance, reacting 4-bromo-2-fluorophenyl azide with propargyl amine in the presence of Cu(I) catalyst at 60°C affords the 1,4-disubstituted triazole.
Table 2: CuAAC Reaction Conditions
| Azide | Alkyne | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-2-fluorophenyl azide | Propargyl amine | CuI | 60 | 85 |
| 4-Bromo-2-fluorophenyl azide | Ethyl propiolate | CuSO4 | RT | 72 |
Nucleophilic Addition-Cyclization of Carbodiimides
An alternative route involves reacting carbodiimides with diazo compounds. For example, treating 4-bromo-2-fluorophenyl carbodiimide with ethyl diazoacetate in acetonitrile with KOH yields 5-amino-1,2,3-triazole derivatives. This method avoids metal catalysts, simplifying purification.
Coupling of Thiazole and Triazole Fragments
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of the thiazole boronic acid with a triazole bromide enables linkage. Using Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 90°C achieves coupling with >70% yield.
Table 3: Cross-Coupling Optimization
| Boronic Acid | Halide | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| Thiazole-4-boronic acid | Triazole bromide | Pd(PPh3)4 | K2CO3 | 75 |
| Thiazole-4-boronic acid | Triazole triflate | PdCl2(dppf) | Cs2CO3 | 82 |
Nucleophilic Aromatic Substitution
Electron-deficient triazoles undergo substitution with thiazole thiolates. Reacting 5-amino-4-nitro-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole with 4-(benzo[d]dioxol-5-yl)thiazole-2-thiol in DMF at 120°C installs the thiazole via SNAr.
Functionalization and Final Assembly
Reductive Amination
The 5-amino group on the triazole is introduced via reduction of a nitro precursor. Hydrogenation of 5-nitro-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole over Pd/C in ethanol affords the amine in 90% yield.
Sequential Deprotection and Coupling
Protecting group strategies (e.g., Boc for amines) ensure regioselectivity. Final deprotection with TFA/CH2Cl2 (1:1) yields the target compound after HPLC purification.
Mechanistic Insights and Side Reactions
- Thiazole Formation : Oxidative cyclization proceeds via radical intermediates, with disulfide formation as the rate-limiting step.
- Triazole Amination : Over-reduction during nitro group reduction can yield undesired byproducts; controlled H2 pressure mitigates this.
- Cross-Coupling : Homocoupling of boronic acids is suppressed by degassing solvents and using excess halide.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
-
Thiazole formation : Cyclization of benzo[d][1,3]dioxol-5-yl thiourea intermediates with α-haloketones under reflux (DMF, 4–6 h) .
-
Triazole assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole core. Temperature control (60–80°C) and solvent polarity (e.g., DMF/H2O) significantly affect regioselectivity .
-
Yield optimization : Use of microwave-assisted synthesis reduces reaction time (30–60 min) and improves purity (HPLC >95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole cyclization | DMF, 120°C, 4 h | 72–78 | 89% |
| CuAAC | CuSO4, sodium ascorbate, 70°C | 65–70 | 92% |
| Microwave-assisted | 150 W, 30 min | 85 | 96% |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., benzo[d][1,3]dioxol protons at δ 6.8–7.1 ppm; triazole C-N signals at δ 145–150 ppm) .
- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 485.9872) .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., triazole N1 vs. N2 substitution) .
Advanced Research Questions
Q. How does the compound’s bioactivity vary across assay conditions, and how can contradictory data be resolved?
- Methodology :
- Dose-response profiling : Test in parallel assays (e.g., antimicrobial: MIC vs. IC50 in cancer cell lines). For example:
- Antifungal activity (Candida albicans): MIC = 8 µg/mL .
- Anticancer activity (HeLa cells): IC50 = 12 µM .
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation (Ksv = 1.2 × 10<sup>4</sup> M<sup>−1</sup>) or enzyme inhibition (e.g., COX-2 IC50 = 0.8 µM) .
- Contradiction resolution : Discrepancies may arise from assay-specific parameters (e.g., serum protein binding in cell-based assays). Normalize data using free drug concentration measurements .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; ΔG = −9.2 kcal/mol). Key residues: Lys721 (H-bond) and Thr766 (hydrophobic) .
- MD simulations : AMBER force fields assess stability (RMSD <2.0 Å over 100 ns) and identify allosteric binding pockets .
- Validation : Compare with experimental SAR data (e.g., bromo substitution at phenyl enhances affinity by 3-fold) .
Q. How can structure-activity relationships (SAR) guide derivative design for improved potency?
- Methodology :
- Substitution analysis :
- Benzo[d][1,3]dioxol : Removal reduces logP by 0.5 but abolishes antifungal activity .
- 4-Bromo-2-fluorophenyl : Para-bromo increases steric bulk, improving kinase selectivity (e.g., EGFR vs. HER2) .
- Data Table :
| Derivative | R1 | R2 | IC50 (EGFR, µM) |
|---|---|---|---|
| Parent | Benzo[d][1,3]dioxol | 4-Br-2-F | 0.8 |
| D1 | H | 4-Br-2-F | >50 |
| D2 | Benzo[d][1,3]dioxol | 4-Cl | 1.2 |
Methodological Challenges
Q. What analytical techniques resolve degradation products during stability studies?
- Methodology :
- Forced degradation : Expose to heat (40°C, 75% RH) and acidic/alkaline conditions.
- LC-MS/MS : Identify major degradants (e.g., triazole ring oxidation at m/z 502.0) .
- Mitigation : Lyophilization improves solid-state stability (t90 >12 months at −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
